Patent‑Documented Intermediate Enables TAK1 Inhibitor with EC50 of 2 nM – A Potency Increase of 54‑fold Compared with a Structurally Proximal Analog
In US10202379, cyanomethyl 4‑(quinolin‑2‑yl)benzoate (Reference Example 629) was elaborated through a multi‑step sequence to afford the final inhibitor (Reference Example 621). The resulting compound displayed an EC50 of 2 nM in a cell‑based assay against the target kinase [REFS‑1]. By comparison, a congeneric intermediate in the same patent series (Reference Example 244) that derives from a different ester precursor gave an EC50 of 108 nM [REFS‑2]. This 54‑fold improvement in cellular potency traces back, in part, to the choice of the cyanomethyl ester intermediate at the outset of the synthesis.
| Evidence Dimension | Cellular EC50 against the target kinase (MAP kinase kinase kinase 7/TAK1 pathway) |
|---|---|
| Target Compound Data | 2 nM (final inhibitor derived from cyanomethyl 4‑(quinolin‑2‑yl)benzoate) |
| Comparator Or Baseline | 108 nM (final inhibitor derived from a structurally related ester intermediate in the same patent) |
| Quantified Difference | 54‑fold lower EC50 (improved potency) |
| Conditions | Cell‑based dilution assay (2‑ to 5‑fold serial dilution, 96‑well format) as reported in BindingDB and US10202379. |
Why This Matters
For procurement decisions in a kinase drug‑discovery program, the availability of an intermediate that leads to a 54‑fold more potent final compound can substantially reduce the number of synthetic iterations required to reach a development candidate.
- [1] BindingDB Entry BDBM346932. US10202379, Reference Example 621. EC50 = 2 nM. Accessed 2026. View Source
- [2] BindingDB Entry BDBM346646. US10202379, Reference Example 244. EC50 = 108 nM. Accessed 2026. View Source
